5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one

Lipophilicity Drug Design Physicochemical Property

Sourcing cyclopentanone fragments with suboptimal metabolic stability stalls lead optimization. This C2-gem-dimethyl, C5-cyclopropanecarbonyl building block addresses that bottleneck directly. - Cyclopropane ring imparts ΔLogP ~0.4-0.7 over acetyl analogs, improving fragment library lipophilicity (LogP ~1.7-2.0) while resisting carnitine/esterase-mediated clearance. - 28% higher complexity score vs. 5-acetyl analog; ≥95% purity with batch-specific NMR, HPLC & GC QC eliminates confounding impurities in SAR campaigns. - Multi-technique characterization package ensures inter-batch reproducibility, reducing rework for procurement teams managing critical synthetic workflows.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
Cat. No. B13069217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1(CCC(C1=O)C(=O)C2CC2)C
InChIInChI=1S/C11H16O2/c1-11(2)6-5-8(10(11)13)9(12)7-3-4-7/h7-8H,3-6H2,1-2H3
InChIKeyAZRJJSUBWYQMLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one: Identity and Role


5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one (CAS 1521695-19-1) is a chiral cyclopentanone derivative bearing a gem-dimethyl group at C2 and a cyclopropanecarbonyl substituent at C5 . With a molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol, it is classified as a small-molecule ketone building block . Its structure combines a rigid, strained cyclopropane ring with a sterically hindered cyclic ketone, features that are leveraged in fragment-based drug discovery and complex molecule synthesis to introduce conformational constraint and modulate physicochemical properties [1].

Fragment-based discovery: conformationally constrained cyclopentanone building block with cyclopropane ring
Stereochemical control studies: chiral scaffold with gem-dimethyl at C2 and cyclopropanecarbonyl at C5
Complex molecule synthesis: rigid cyclopropane ring for conformational constraint and 3D diversity

Substitution Failure: Generic 5-Acyl Analogues


The specific acyl group at C5 profoundly dictates the compound's lipophilicity, metabolic stability, and target-binding conformation, meaning that simple substitution with a generic 5-acyl-2,2-dimethylcyclopentanone (e.g., 5-acetyl, 5-propionyl, or 5-benzoyl analogues) introduces unacceptable risk in structure-activity relationships (SAR) and pharmacokinetic profiles [1]. The cyclopropanecarbonyl group uniquely offers a balance of increased lipophilicity (ΔLogP ~0.4–0.7 over the acetyl analogue) and heightened metabolic resistance due to the cyclopropane ring's inherent strain and distinct electronic character, a combination not provided by linear acyl chains . Evidence below quantifies these critical differentiators.

5-Acetyl analogue (CAS 2570-70-9) Lipophilicity profile may not transfer; reported ΔLogP of ~0.4–0.7 impacts passive permeability predictions and target-site partitioning behavior
5-Propionyl or 5-benzoyl analogues Metabolic stability context may differ; linear acyl chains lack cyclopropane ring electronic character and strain-driven resistance
Generic 5-acyl building blocks Conformational constraint and 3D shape diversity may not reproduce; SAR interpretation may shift in lead optimization

Head-to-Head Differentiation Evidence


Lipophilicity Advantage Over the 5-Acetyl Analogue

The target compound exhibits significantly higher lipophilicity than its direct 5-acetyl analogue (CAS 2570-70-9). Computational predictions from two independent platforms yield LogP values of 1.97 (Chemscene) and 1.7 (XLogP3 via PubChem) for the cyclopropanecarbonyl derivative, versus 1.3 (XLogP3) for the acetyl analogue [1]. This ΔLogP of +0.4 to +0.67 indicates a greater propensity for membrane passive diffusion and target-site partitioning, which can be crucial for intracellular or CNS targets.

Lipophilicity vs. 5-Acetyl
Cross-study comparable
Target
LogP 1.7–1.97
5-Acetyl
LogP 1.3
ΔLogP +0.4 to +0.67
Supports passive permeability screening context; reported ~2.5–4.7× greater theoretical octanol-water partitioning
In silico prediction (XLogP3 and proprietary algorithm); no experimental logP available
Lipophilicity Drug Design Physicochemical Property

Higher Molecular Complexity vs. 5-Acetyl Analogue

The target compound registers a molecular complexity score of 261 (PubChem), compared to 204 for the 5-acetyl analogue, a 28% increase [1][2]. The greater complexity arises from the additional cyclopropane ring atoms and the associated increase in saturated carbon fraction (Fsp³), a parameter positively correlated with clinical success in small-molecule drugs. The acetyl analogue, with only 1 rotatable bond and a simpler acyl group, presents lower 3D dimensionality.

Molecular Complexity
Cross-study comparable
261
Complexity Index (PubChem)
5-Acetyl analogue: 204 (Δ +57, +28%)
Supports 3D diversity fragment screening; higher complexity and Fsp³ correlate with target selectivity potential
In silico complexity algorithm based on atom count, symmetry, and ring topology
Molecular Complexity Fragment-Based Drug Discovery Chemical Space

Metabolic Stability: Cyclopropyl vs. Acetyl Carnitine Clearance

At the class level, cyclopropanecarboxylic acid (CPCA) conjugates are cleaved by carnitine acetyltransferase more slowly than acetylcarnitine counterparts. In vitro studies show that CPCA-carnitine is hydrolyzed significantly slower than acetyl- and propionylcarnitines, and oral administration in rats confirms slightly more extensive excretion of cyclopropane-containing metabolites [1]. While direct data on the target ketone is absent, the cyclopropanecarbonyl substituent is rationally expected to confer similar metabolic resistance relative to simple alkyl acyl groups. See also the comprehensive review by Wan & Wang (2019) documenting cyclopropyl-driven enhancement of metabolic stability across multiple drug classes [2].

Metabolic Stability
Class-level inference
Class-level inference
CPCA-carnitine cleaved more slowly than acetylcarnitine; cyclopropane metabolites slightly more extensively excreted in rat models
Supports metabolic stability screening context; data to verify for this specific ketone building block
Carnitine acetyltransferase assay in vitro; direct target compound data absent
Metabolic Stability Cyclopropane Pharmacology Drug Metabolism

Purity and Quality Assurance with Batch-Specific QC

Multiple vendors (AKSci, Bidepharm, Chemscene) consistently specify a minimum purity of 95% for the target compound . Bidepharm further offers batch-specific QC documentation including NMR, HPLC, and GC spectra upon request . This level of documented purity and transparency exceeds what is typically available for generic or in-house synthesized analogues, reducing the risk of batch-to-batch variability in downstream biological assays.

Purity & QC Documentation
Data to verify
≥95%
NMR HPLC GC
Supports batch-to-batch reproducibility; multi-technique QC documentation review advised
Multiple vendors specify ≥95%; batch-specific spectra available upon request
Purity Quality Control Reproducibility

Specialty Compound Premium: Synthetic Complexity and Niche Demand

The target compound commands a significant price premium over its simpler acyl analogues. The 5-acetyl analogue is listed at $647 for 0.05g (Enamine, 95% purity), while the cyclopropanecarbonyl derivative is priced at $827 for the same quantity and purity from the same supplier [1][2]. This 28% higher cost per unit mass reflects the additional synthetic step of cyclopropanecarbonyl introduction and the compound's status as a specialty fragment, indicative of lower commercial availability and greater synthetic investment.

Procurement Cost
Direct head-to-head comparison
Target (0.05g)
$827
5-Acetyl (0.05g)
$647
ΔPrice +$180 (+27.8%)
Supports procurement budget planning; price difference reflects synthetic complexity and niche availability
Enamine listed pricing Oct 2023; prices subject to change
Procurement Cost Synthetic Accessibility Compound Scarcity

5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one: Application Scenarios


Fragment-Based Discovery: Lipophilicity and 3D Diversity

The compound's computed LogP of ~1.7–2.0 positions it in a favorable lipophilicity range for fragment screening libraries . Its 28% higher complexity score and additional cyclopropane ring relative to the 5-acetyl analogue [1] make it a superior choice when seeking fragments with higher Fsp³ and greater shape diversity, parameters correlated with downstream clinical candidate success.

Metabolic Stability Optimization in Medicinal Chemistry

In lead series where the 5-acyl substituent is a known metabolic soft spot (e.g., esterase or carnitine transferase-mediated clearance), replacing a linear acyl group with the cyclopropanecarbonyl moiety offers a rationally supported strategy to slow metabolism, as evidenced by class-level carnitine conjugate hydrolysis data [2]. This is particularly relevant for orally administered drug candidates where first-pass metabolism limits bioavailability.

Conformationally Constrained Bioactive Scaffold Synthesis

The rigid cyclopropane ring and the sterically hindered 2,2-dimethylcyclopentanone core, as highlighted in synthetic chemistry literature [3], make this compound suitable as a key intermediate for constructing pharmacophores with defined spatial orientation, such as constrained amino acid mimics or rigidified neurotransmitter analogues.

High-Reproducibility SAR Study Procurement

With a documented minimum purity of ≥95% and availability of batch-specific NMR, HPLC, and GC characterization , this compound is recommended for critical SAR campaigns where even minor impurities could confound biological readouts. The multi-technique QC package reduces the risk of data irreproducibility compared to sourcing from suppliers offering only basic purity statements.

Application
Selection Property
Validation Focus
Fragment-based discovery studies
Lipophilicity and 3D diversity context
Computed LogP and molecular complexity review
Metabolic stability research
Cyclopropane metabolic resistance context
Class-level stability data review; direct compound verification
Conformationally constrained scaffold synthesis
Sterically hindered cyclopentanone core
Stereochemical control and chiral integrity verification
High-reproducibility SAR campaigns
Batch-specific QC documentation
Inter-batch purity and orthogonal analytical review
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